3-isopropyl-5-{(Z)-1-[2-(4-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-thioxo-1,3-thiazolan-4-one
CAS No.:
Cat. No.: VC14986025
Molecular Formula: C22H19N3O4S2
Molecular Weight: 453.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H19N3O4S2 |
|---|---|
| Molecular Weight | 453.5 g/mol |
| IUPAC Name | (5Z)-5-[[2-(4-methoxyphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C22H19N3O4S2/c1-13(2)25-21(27)17(31-22(25)30)12-16-19(29-15-9-7-14(28-3)8-10-15)23-18-6-4-5-11-24(18)20(16)26/h4-13H,1-3H3/b17-12- |
| Standard InChI Key | PLHXNYWMSAIYOY-ATVHPVEESA-N |
| Isomeric SMILES | CC(C)N1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)OC4=CC=C(C=C4)OC)/SC1=S |
| Canonical SMILES | CC(C)N1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)OC4=CC=C(C=C4)OC)SC1=S |
Introduction
3-Isopropyl-5-{(Z)-1-[2-(4-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-thioxo-1,3-thiazolan-4-one is a complex organic compound belonging to the class of thiazolidinones. It features a thiazolidinone core, a pyrido[1,2-a]pyrimidine moiety, and an isopropyl group, along with methoxy and thioxo functional groups. These structural components enhance its potential in medicinal chemistry and biological applications, particularly in drug development due to its unique combination of functional groups and structural motifs.
Synthesis
The synthesis of 3-isopropyl-5-{(Z)-1-[2-(4-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-thioxo-1,3-thiazolan-4-one typically involves multi-step organic synthesis techniques. Common reagents include ammonium iron(II) sulfate, hydrogen peroxide, and solvents like acetic acid and dioxane. The yields and purity of intermediates depend on reaction conditions such as temperature and time.
Biological Activities and Potential Applications
Preliminary studies indicate that this compound exhibits significant biological activities, which may include antibacterial properties against resistant strains, suggesting potential applications in antibiotic development. Its unique structure allows for diverse interactions within biological systems, making it a candidate for further research in medicinal chemistry.
Biological Activity Comparison
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-Isopropyl-5-{(Z)-1-[2-(4-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-thioxo-1,3-thiazolan-4-one | Thiazolidinone core, pyrido[1,2-a]pyrimidine moiety | Potential antibacterial activity |
| 9-Methyl-4-Oxo-Pyrido[1,2-A]Pyrimidine | Similar pyrido structure | Antimicrobial |
| 2-Thioxo-Thiazolidin | Contains thiazole ring | Anticancer |
| Benzothiazoles | Related benzene-thiazole structure | Anti-inflammatory |
Analytical Techniques
Analytical techniques such as Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure of intermediates and final products. Additionally, Thermal Gravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can provide insights into thermal stability and phase transitions.
Future Research Directions
Research continues into optimizing the pharmacological properties of 3-isopropyl-5-{(Z)-1-[2-(4-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-thioxo-1,3-thiazolan-4-one and understanding its full therapeutic potential in treating infections caused by resistant pathogens. Further studies on its interaction with biological macromolecules are necessary to elucidate its mechanism of action fully.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume